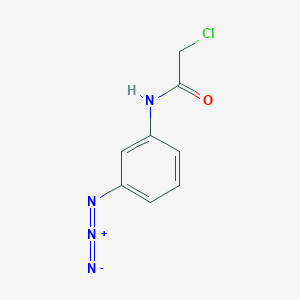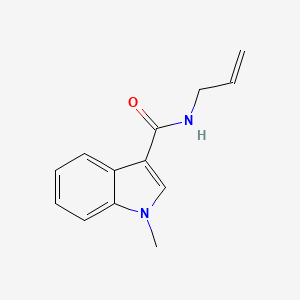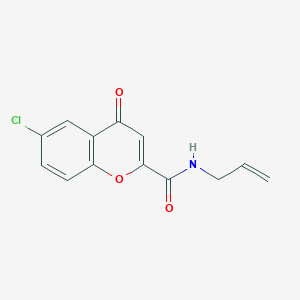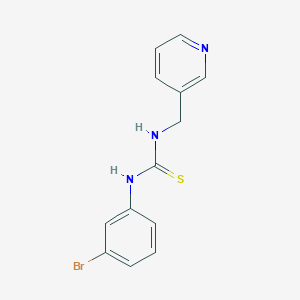
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione, also known as DMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes, including DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of viral replication, and inhibition of bacterial growth. This compound has also been shown to regulate plant growth and development by modulating the levels of plant hormones such as auxins and cytokinins.
Advantages and Limitations for Lab Experiments
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, one of the main limitations of this compound is its poor solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for research on 6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies for various diseases. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as energy storage and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various applications in medicine, agriculture, and material science. Its unique properties and mechanism of action make it an attractive candidate for further research and development. With continued research, this compound could potentially lead to the development of new and innovative therapies for various diseases, as well as new materials with unique properties and applications.
Synthesis Methods
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione can be synthesized using various methods, including the reaction of 3,4-dimethylphenylthiol with 2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione in the presence of a suitable catalyst. Other methods include the reaction of 2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione with a thiol compound in the presence of a base.
Scientific Research Applications
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been used as a plant growth regulator and a fungicide. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal sulfides and metal-organic frameworks.
properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-5-6-10(7-9(8)2)19-11-12(17)15(3)13(18)16(4)14-11/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGEBIIERCVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=NN(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)



![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)



![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)